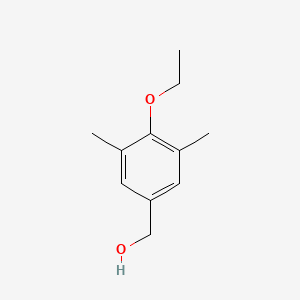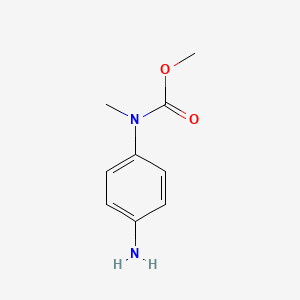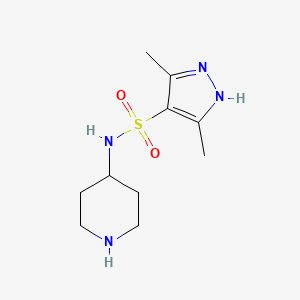
(4-Ethoxy-3,5-dimethylphenyl)methanol
Vue d'ensemble
Description
“(4-Ethoxy-3,5-dimethylphenyl)methanol” is a chemical compound with the CAS Number: 1038733-45-7 . It has a molecular weight of 180.25 and is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is “(4-ethoxy-3,5-dimethylphenyl)methanol” and its InChI Code is 1S/C11H16O2/c1-4-13-11-8(2)5-10(7-12)6-9(11)3/h5-6,12H,4,7H2,1-3H3 . This indicates the compound’s molecular structure and how the atoms are arranged.Physical And Chemical Properties Analysis
“(4-Ethoxy-3,5-dimethylphenyl)methanol” is a liquid at room temperature . It should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Catalyst and Intermediate in Chemical Reactions
- (4-Ethoxy-3,5-dimethylphenyl)methanol has been implicated in the methanol-to-olefins reaction, where it acts as an intermediate in the formation of ethylene, a key component in the petrochemical industry. This process involves surface methoxy species on zeolites and highlights the compound's role in initial C-C bond formation crucial for ethene generation (Wang et al., 2018).
Organic Synthesis and Polymerization
- In the field of polymer chemistry, (4-Ethoxy-3,5-dimethylphenyl)methanol is used in the palladium-catalyzed copolymerization of ethene with acrolein dimethyl acetal to produce branched copolymers. This process highlights the compound's utility in developing new polymeric materials with unique properties (Li et al., 2004).
Enantioselective Reactions
- The compound is also relevant in enantioselective Michael addition reactions, serving as a bifunctional organocatalyst. This application is crucial for the synthesis of chiral molecules, which have significant implications in pharmaceuticals and agrochemicals (Lattanzi, 2006).
Photogeneration and Reactivity
- Research on the photogeneration and reactivity of aryl cations from aromatic halides demonstrates the compound's potential in photochemical transformations. This area of study opens new avenues for the development of light-mediated synthetic strategies (Protti et al., 2004).
Safety and Hazards
Propriétés
IUPAC Name |
(4-ethoxy-3,5-dimethylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-4-13-11-8(2)5-10(7-12)6-9(11)3/h5-6,12H,4,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOGLSVZYTVPBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxy-3,5-dimethylphenyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(4-methoxyphenyl)methyl]oxan-4-amine](/img/structure/B1414870.png)

![3-[4-(Trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B1414875.png)




![3-methoxy-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzoic acid](/img/structure/B1414882.png)




![2-[(Methylamino)methyl]quinazolin-4-amine](/img/structure/B1414890.png)